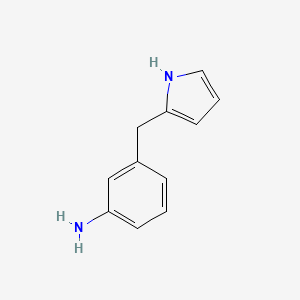

2-(3'-Aminobenzyl)pyrrole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3-(1H-pyrrol-2-ylmethyl)aniline |

InChI |

InChI=1S/C11H12N2/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1-7,13H,8,12H2 |

InChI Key |

PNNYAZGEIIWJBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC2=CC=CN2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 2 3 Aminobenzyl Pyrrole

Electrophilic Aromatic Substitution Patterns on the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. pearson.comonlineorganicchemistrytutor.com This enhanced reactivity, greater than that of benzene (B151609), is due to the participation of the nitrogen lone pair in the aromatic π-electron system. pearson.comlibretexts.org Consequently, reactions often proceed under mild conditions. vaia.com

For pyrrole and its derivatives, electrophilic attack predominantly occurs at the C2 (α) position. onlineorganicchemistrytutor.comvaia.com This preference is attributed to the greater stability of the resulting cationic intermediate, which can be stabilized by three resonance structures, as opposed to the two resonance structures for attack at the C3 (β) position. onlineorganicchemistrytutor.comvaia.com In the case of 2-(3'-aminobenzyl)pyrrole, the C5 position is the most likely site for electrophilic substitution, as the C2 position is already substituted. The directing effects of the 3'-aminobenzyl substituent are generally considered to be of secondary importance compared to the inherent reactivity of the pyrrole ring itself.

Common electrophilic substitution reactions for pyrroles include:

Halogenation: Introduction of halogen atoms onto the pyrrole ring.

Nitration: Substitution with a nitro group.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: Addition of acyl and alkyl groups, respectively. pearson.com

The specific conditions for these reactions would need to be carefully controlled to achieve selective substitution at the C5 position of this compound and to avoid polymerization, a common side reaction in highly reactive pyrroles.

Functionalization Reactions at the Primary Amino Group

The primary amino group on the benzyl (B1604629) ring of this compound offers a versatile handle for a variety of functionalization reactions. These transformations are crucial for introducing diverse structural motifs and modulating the compound's properties.

Acylation: The primary amine can be readily acylated by reacting with acyl chlorides or anhydrides. This reaction is fundamental in the synthesis of various derivatives, including those with potential biological activity. For instance, the acylation of similar 2-aminopyrrole derivatives has been shown to be important for their inhibitory potencies against certain enzymes. nih.gov

Representative Acylation Reactions:

| Acylating Agent | Resulting Functional Group |

| Acyl Chloride (R-COCl) | Amide (R-CONH-) |

| Acid Anhydride ((RCO)₂O) | Amide (R-CONH-) |

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This functionalization can significantly alter the electronic and steric properties of the molecule.

Alkylation: The primary amino group can undergo alkylation, although over-alkylation to secondary and tertiary amines can be a challenge. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Chemical Transformations Involving the Benzyl Moiety

The benzylic position (the CH₂ group connecting the pyrrole and the aminophenyl rings) is another site for chemical modification.

Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group under specific conditions. Reagents such as chromium trioxide-3,5-dimethylpyrazole complex (CrO₃-dmpyz) or 2-iodoxybenzoic acid (IBX) in DMSO are known to selectively oxidize a benzylic methylene to a ketone. wikipedia.org More aggressive oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) would likely lead to the cleavage of the benzyl group and oxidation to a carboxylic acid. wikipedia.org

Benzylic Bromination: The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS), can be employed to brominate the benzylic C-H bond, introducing a bromine atom at this position. wikipedia.org This bromide can then serve as a leaving group for subsequent nucleophilic substitution reactions.

Hydrogenolysis: The benzyl group can be cleaved under reductive conditions, a process known as debenzylation. This is commonly achieved through catalytic hydrogenation using a palladium catalyst (Pd/C). organic-chemistry.org This reaction would result in the formation of 2-methylpyrrole and 3-aminotoluene.

Annulation Reactions Leading to Fused Pyrrole Systems

Annulation reactions involving the pyrrole nucleus and the proximate functional groups of this compound can lead to the formation of complex, fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry and materials science due to the diverse biological and physical properties of the resulting polycyclic structures. berhamporegirlscollege.ac.in

The primary amino group, after appropriate functionalization, can participate in cyclization reactions with the pyrrole ring. For example, if the amino group is converted into a suitable nucleophile, it could potentially attack an electrophilic center introduced onto the pyrrole ring, leading to a fused system.

Furthermore, the inherent reactivity of the pyrrole ring allows it to participate as a component in various cycloaddition reactions. wikipedia.org While the specific application to this compound is not extensively documented, related pyrrole derivatives are known to undergo [3+2] annulation reactions to form fused systems. chim.it For instance, the reaction of pyrroles with suitable reagents can lead to the formation of pyrrolo[1,2-a]quinolines and other fused heterocycles. beilstein-journals.org The synthesis of pyrrolo[2,3-d]pyrimidines has been achieved through annulation reactions involving substituted pyrroles. chim.it

The strategic placement of the aminobenzyl group at the 2-position of the pyrrole ring provides a template for the synthesis of novel fused systems by forming new rings that incorporate the N-1 and C-2 positions of the pyrrole and the amino group of the benzyl substituent. The specific nature of the annulation reaction would depend on the reagents and reaction conditions employed.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 3 Aminobenzyl Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional techniques provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms.

One-dimensional NMR provides direct information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum of 2-(3'-Aminobenzyl)pyrrole is expected to show distinct signals for the pyrrole (B145914) ring, the benzene (B151609) ring, the benzylic methylene (B1212753) bridge, and the amine and pyrrole N-H protons. The chemical shifts are influenced by the electron-donating and withdrawing nature of the adjacent functional groups. The pyrrole protons typically appear in the range of 6.0-7.0 ppm, while the aromatic protons of the benzyl (B1604629) group resonate between 6.5 and 7.2 ppm. researchgate.net The benzylic protons would likely appear as a singlet around 4.0 ppm, and the amine (NH₂) and pyrrole (NH) protons would present as broad singlets that can be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon atoms in the molecule. The carbon atoms of the pyrrole ring typically resonate between 100 and 130 ppm. hmdb.ca The carbons of the benzene ring show signals in a similar aromatic region (110-150 ppm), with the carbon attached to the amino group being significantly shielded. The methylene bridge carbon is expected in the aliphatic region, around 30-40 ppm.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrrole NH | ~8.0 (broad) | - |

| Pyrrole H3, H4, H5 | 6.0 - 6.8 | 105 - 120 |

| Pyrrole C2 | - | ~128 |

| Methylene (-CH₂-) | ~4.0 | ~35 |

| Aromatic C-H (Benzene ring) | 6.5 - 7.2 | 113 - 130 |

| Aromatic C-N (Benzene ring) | - | ~147 |

| Amine (-NH₂) | ~3.7 (broad) | - |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. scribd.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It would confirm the connectivity between adjacent protons on the pyrrole ring (H3-H4-H5) and the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). emerypharma.com This technique allows for the unambiguous assignment of each protonated carbon atom by linking the assigned proton shifts to their corresponding carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different fragments of the molecule. columbia.edu For this compound, key HMBC correlations would include the signal from the methylene bridge protons to the C2 and C3 carbons of the pyrrole ring and to the C1' and C2' carbons of the benzene ring, definitively establishing the benzyl-pyrrole linkage.

| 2D NMR Technique | Purpose and Expected Key Correlations |

|---|---|

| COSY | Confirms ¹H-¹H spin coupling systems within the pyrrole and benzene rings. |

| HSQC | Correlates each proton signal (e.g., pyrrole H3, H4, H5, aromatic C-H, methylene -CH₂-) to its directly bonded carbon atom. |

| HMBC | Establishes connectivity between molecular fragments, such as the correlation from methylene protons to pyrrole C2 and benzene C1'. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. mdpi.com The resulting spectrum is a unique "fingerprint" that confirms the presence of key functional groups. For this compound, the FTIR spectrum would be characterized by specific absorption bands. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 |

| N-H Stretch | Pyrrole Ring | ~3400 (broad) |

| C-H Stretch (sp²) | Aromatic & Pyrrole Rings | 3000 - 3100 |

| C-H Stretch (sp³) | Methylene (-CH₂-) | 2850 - 2960 |

| C=C Stretch | Aromatic & Pyrrole Rings | 1450 - 1600 |

| N-H Bend | Primary Amine (-NH₂) | 1550 - 1650 |

| C-N Stretch | Aryl-Amine & Pyrrole | 1250 - 1350 |

The presence of a broad band around 3400 cm⁻¹ would indicate N-H stretching from both the pyrrole and the primary amine. researchgate.net Aromatic C=C stretching bands and C-H stretching above 3000 cm⁻¹ would confirm the aromatic systems, while aliphatic C-H stretches below 3000 cm⁻¹ would verify the methylene bridge. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in chromophores. The pyrrole and benzene rings in this compound act as chromophores. The spectrum, typically recorded in a solvent like ethanol, is expected to show absorptions corresponding to π → π* transitions. bath.ac.uk The unsubstituted pyrrole ring shows a strong absorption around 210 nm. nist.gov The benzene ring also absorbs in the UV region. The presence of the amino group (-NH₂), an auxochrome, on the benzene ring is expected to cause a bathochromic (red) shift and an increase in absorption intensity (hyperchromic effect) compared to unsubstituted benzene.

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Pyrrole Ring | π → π | ~210 |

| Aminobenzyl Group | π → π | ~240 and ~290 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. docbrown.info For this compound (C₁₁H₁₂N₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight.

The fragmentation of the molecular ion under electron impact (EI) ionization would likely proceed through characteristic pathways. A primary fragmentation would be the benzylic cleavage, breaking the bond between the methylene bridge and the pyrrole ring, which is a common pathway for such structures. libretexts.org

| m/z Value (Expected) | Ion/Fragment Structure | Notes |

|---|---|---|

| 172 | [C₁₁H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 106 | [C₇H₈N]⁺ | Aminobenzyl cation, from cleavage of the CH₂-pyrrole bond. |

| 80 | [C₅H₆N]⁺ | Pyrrolylmethyl cation, from cleavage of the benzyl-CH₂ bond. |

| 67 | [C₄H₅N]⁺ | Pyrrole molecular ion, from extensive rearrangement. researchgate.net |

X-ray Crystallography for Solid-State Molecular Structure Determination

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. libretexts.org

For this compound, a successful crystallographic analysis would yield a wealth of data, including:

Unambiguous Connectivity: Absolute confirmation of the molecular structure.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-N, C-C) and angles, revealing any strain or unusual geometry.

Conformation: The dihedral angles defining the spatial orientation of the pyrrole ring relative to the aminobenzyl group.

Intermolecular Interactions: Identification of hydrogen bonds (involving the NH and NH₂ groups) and π-π stacking interactions, which govern the crystal packing. mdpi.com

While a crystal structure for the title compound is not publicly available, the data obtained would be presented in a standardized format.

| Crystallographic Parameter | Description of Information Obtained |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂ |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the repeating unit in the crystal lattice. |

| Bond Lengths (Å) and Angles (°) | Precise geometric details of the molecule. |

| Hydrogen Bonding Network | Description of intermolecular N-H···N or other hydrogen bonds. |

Theoretical and Computational Chemistry Studies on 2 3 Aminobenzyl Pyrrole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic and geometric properties of molecules like 2-(3'-Aminobenzyl)pyrrole. nih.govnih.gov DFT calculations allow for the prediction of various molecular properties, providing insights that complement experimental findings. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311G(d,p) or 6-31G* basis set, to achieve a balance between computational cost and accuracy. nih.govgrowingscience.comresearchgate.net

Optimization of Molecular Geometry and Electronic Properties

The first step in many computational studies is the optimization of the molecular geometry to find the lowest energy conformation. growingscience.comresearchgate.net For pyrrole (B145914) and its derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These optimized geometries are crucial for subsequent calculations of electronic properties. growingscience.com

The electronic properties of this compound, such as its dipole moment and polarizability, can be determined from the optimized structure. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This information is vital for understanding how the molecule will interact with other chemical species. researchgate.net

Table 1: Selected Optimized Geometric Parameters for a Pyrrole Derivative (Example Data)

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C-N (pyrrole) | 1.375 |

| C=C (pyrrole) | 1.380 |

| N-H (pyrrole) | 1.010 |

| C-C-N (pyrrole) | 108.5 |

| H-N-C (pyrrole) | 125.0 |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. researchgate.netresearchgate.netethz.ch The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. acs.org The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netacs.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. researchgate.net

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (IP): The energy required to remove an electron (approximated as -E_HOMO). acs.org

Electron Affinity (EA): The energy released when an electron is added (approximated as -E_LUMO). acs.org

Electronegativity (χ): The tendency of an atom to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will behave in chemical reactions. researchgate.netacs.org

Table 2: FMO Energies and Reactivity Descriptors (Example Data)

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -5.177 |

| E_LUMO | -2.680 |

| Energy Gap (ΔE) | 2.497 |

| Ionization Potential (IP) | 5.177 |

| Electron Affinity (EA) | 2.680 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. uzh.ch By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes and intermolecular interactions. youtube.com These simulations are particularly useful for understanding the behavior of flexible molecules like this compound in different environments, such as in solution. lambris.com

The process involves setting up a simulation box containing the molecule of interest and, typically, solvent molecules. lambris.com The system is then allowed to evolve over a period of time, and the trajectory of each atom is recorded. youtube.com Analysis of these trajectories can reveal the preferred conformations of the molecule, the flexibility of different parts of the structure, and the nature of its interactions with surrounding molecules. lambris.comnih.gov For instance, MD simulations can be used to study the hydrogen bonding patterns between the aminobenzyl and pyrrole moieties and solvent molecules. nih.govscispace.com

Advanced Quantum Mechanical Investigations of Reactivity and Stability

Beyond standard DFT calculations, more advanced quantum mechanical methods can be employed to gain deeper insights into the reactivity and stability of this compound. nih.gov These methods can provide a more accurate description of electron correlation effects, which can be important for certain types of chemical reactions.

Techniques such as Time-Dependent DFT (TD-DFT) can be used to study the excited states of the molecule, which is crucial for understanding its photophysical properties and its behavior in photochemical reactions. bohrium.comnih.gov Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to investigate charge transfer interactions within the molecule and between the molecule and other species. nih.govmdpi.com This analysis can provide a detailed picture of the bonding and electronic structure, helping to rationalize the molecule's reactivity. mdpi.com

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. rsc.org For reactions involving this compound, DFT calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. rsc.orgaau.dk This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction pathway. rsc.org

For example, in the synthesis of pyrrole derivatives, computational studies can help to understand the sequence of bond-forming and bond-breaking steps, as well as the role of catalysts. nih.govacs.org By comparing the energies of different possible pathways, the most likely reaction mechanism can be identified. rsc.org This information is invaluable for optimizing reaction conditions and for designing new synthetic routes. nih.gov

Academic Research Applications of 2 3 Aminobenzyl Pyrrole and Its Derivatives

Utilization in Advanced Organic Synthesis as Building Blocks

The pyrrole (B145914) nucleus is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and advanced materials. alliedacademies.org The functional handles on 2-(3'-Aminobenzyl)pyrrole—namely the reactive positions on the pyrrole ring and the primary amine on the benzyl (B1604629) substituent—make it a highly adaptable precursor for constructing intricate molecular architectures.

The pyrrole skeleton is a critical structural framework found in a wide range of biologically active natural products and pharmaceutically relevant molecules. alliedacademies.org Derivatives of benzylpyrrole serve as key intermediates in the multi-step synthesis of more complex chemical entities. For instance, N-benzyl pyrrole has been utilized as a starting material in the synthesis of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives, which were investigated as potential dual inhibitors for enzymes associated with Alzheimer's disease. rsc.org

The synthesis of these complex derivatives often involves a sequence of reactions, as detailed in the table below.

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Benzylation | Substituted benzyl bromide, KOH, DMF | N-benzyl pyrrole | N-substituted benzyl pyrrole |

| 2 | Claisen-Schmidt Condensation | Substituted benzaldehyde, ethanolic NaOH | Chalcone Precursor | Chalcone Derivative |

| 3 | Nucleophilic Addition | Aminoguanidine HCl, conc. HCl, EtOH | Chalcone Derivative | Final Carboximidamide Product |

| A generalized synthetic pathway illustrating the use of a benzylpyrrole core to build complex molecules. rsc.org |

In another example, N-alkyne-substituted pyrrole carboxylates, which can be derived from pyrrole, are used to synthesize fused heterocyclic systems like 4-benzylpyrrolo[1,2-d] rsc.orgnih.govresearchgate.nettriazin-1(2H)-one through cyclization reactions. beilstein-journals.org Furthermore, the versatility of the pyrrole structure is highlighted in its use to create novel D-glucosamine-pyrrole derivatives, demonstrating its role in synthesizing complex chiral molecules from abundant natural sources. researchgate.net The inherent reactivity of the pyrrole ring and the functional groups of its substituents allow for its incorporation into a diverse range of significant and complex molecular structures. alliedacademies.org

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at creating collections of structurally diverse and complex small molecules for screening in biological assays. scispace.comrsc.org The goal is to explore new areas of chemical space to discover molecules with novel biological functions. nih.gov Natural product skeletons are often used as starting points for DOS because they are pre-validated by nature to interact with biological macromolecules. nih.gov

The benzylpyrrole framework is an excellent example of a scaffold suitable for DOS. A key principle in DOS is the use of branching reaction pathways where a common substrate is transformed into different molecular skeletons. scispace.com A DOS strategy aimed at developing modulators of protein-protein interactions utilized a key substrate featuring an N-benzyl-N-methyl amine moiety. nih.gov This functional group served as a critical branch point for subsequent chemical transformations to generate a library of polyheterocyclic compounds with significant molecular diversity. nih.gov The strategy involved pairing different functional groups within the molecule to create a variety of bicyclic and polycyclic systems, demonstrating how a relatively simple scaffold can give rise to significant molecular complexity and diversity.

| Pairing Strategy | Functional Groups Involved | Resulting Scaffold Type |

| A-B Pairing | Amine and Imine | Bicyclic Pyrimidine Skeletons |

| B-C Pairing | Imine and Alkyne | Polyheterocyclic Systems (e.g., β-lactams) |

| C-D Pairing | Alkyne and Other Groups | Further Diverse Polycycles |

| An illustration of a functional group-pairing strategy in DOS, where a benzyl-amine containing substrate is used to generate scaffold diversity. nih.gov |

This approach underscores the value of scaffolds like this compound in DOS, where the different reactive sites—the pyrrole ring, the benzyl group, and the amine—can be selectively functionalized to rapidly build libraries of complex and diverse molecules.

Catalytic Applications of Pyrrole-Based Systems

Pyrrole-based molecules have been extensively developed as ligands for transition metals and as platforms for organocatalysts. The nitrogen atom of the pyrrole ring, along with other strategically placed donor atoms, can coordinate to metal centers, influencing their electronic properties and reactivity. The aminobenzyl group in this compound provides an additional nitrogen donor and a robust aromatic backbone, making its derivatives promising candidates for catalytic applications.

Pyrrole-based pincer ligands, which bind to a metal center through three points, have shown remarkable ability to stabilize various oxidation states of metals like iron and manganese, paving the way for new catalytic methodologies. researchgate.netacs.org The structure of this compound is an ideal precursor for creating such ligands. For example, phosphine (B1218219) groups can be installed on the pyrrole ring, and the amino group on the benzyl ring can act as the third donor, or be further functionalized.

These pyrrole-based pincer ligands create a well-defined coordination sphere around the metal, which is crucial for catalytic activity and selectivity. Iron complexes featuring these ligands have been synthesized in Fe(0), Fe(I), and Fe(II) oxidation states and show potential for catalytic transformations such as cross-coupling and hydrofunctionalization. researchgate.net Similarly, iridium complexes with pyridylpyrrole ligands have been designed for the hydrogenation of CO₂ and the dehydrogenation of formic acid, processes relevant to hydrogen storage and carbon capture. The role of the pyrrole is to act as an electron-donating component that can also participate in metal-ligand cooperation, where the ligand is not just a spectator but actively participates in the catalytic cycle.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of modern synthesis. rsc.org While there are numerous examples of the synthesis of pyrroles using organocatalysts, the exploration of pyrrole derivatives as organocatalysts is an emerging area. Chiral phosphoric acids, for example, have been successfully used to catalyze the enantioselective Friedel-Crafts reaction between pyrrole derivatives and imines, leading to the synthesis of chiral pyrrolo[1,2-a]pyrazine (B1600676) derivatives which are medicinally important compounds. researchgate.net

The structure of this compound contains a primary amine, a key functional group in many organocatalytic systems. This amine can, for instance, react with carbonyl compounds to form enamines or iminium ions, which are central intermediates in many organocatalytic transformations. Furthermore, the N-H of the pyrrole and the -NH₂ of the aminobenzyl group can act as hydrogen-bond donors, activating substrates and controlling stereochemistry. The development of chiral versions of this compound could therefore lead to new classes of bifunctional organocatalysts.

The application of metal complexes bearing pyrrole-based ligands in specific catalytic transformations has been demonstrated in several key areas.

Hydrogenation and Dehydrogenation: Ruthenium and iridium complexes with pyrrole-containing ligands have shown significant activity in hydrogenation and dehydrogenation reactions. Iridium complexes with pyridylpyrrole ligands are effective for the hydrogenation of carbon dioxide to formate (B1220265) and the reverse reaction, the dehydrogenation of formic acid. These reactions are crucial for chemical hydrogen storage technologies. The catalytic cycle often involves metal-ligand cooperation, where the pyrrole ring facilitates the transfer of protons.

Oxidation: Manganese (Mn) complexes supported by pyrrole and indolecarboxamide ligands have been investigated as catalysts for the epoxidation of alkenes, an important oxidation reaction in organic synthesis. rsc.org These systems use common oxidants to convert olefins into valuable epoxide intermediates. The electronic properties of the pyrrole ligand are crucial for the activity and selectivity of the manganese catalyst. Similarly, the chemoenzymatic oxidation of pyrrole substrates using dehaloperoxidase-hemoglobin has been explored for the synthesis of pyrrolin-2-ones, demonstrating a bio-inspired approach to pyrrole oxidation. researchgate.net

| Catalytic Transformation | Metal/System | Ligand Type | Substrate Example | Product Example |

| CO₂ Hydrogenation | Iridium | Pyridylpyrrole | CO₂ + H₂ | Formate |

| Formic Acid Dehydrogenation | Iridium | Pyridylpyrrole | Formic Acid | CO₂ + H₂ |

| Alkene Epoxidation | Manganese | Pyrrolecarboxamide | Styrene | Styrene Oxide |

| Dehydrogenative Coupling | Ruthenium | Pincer-type | Alcohols + Amines | N-Heterocycles |

| Examples of specific catalytic transformations enabled by pyrrole-based systems. |

The diverse reactivity demonstrated by these systems highlights the significant potential of ligands derived from this compound to be applied in a wide range of important catalytic processes.

Medicinal Chemistry Research: Structure-Activity Relationship (SAR) and Mechanistic Investigations

The pyrrole nucleus is a significant pharmacophore in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. openmedicinalchemistryjournal.comnih.govbohrium.comnih.govresearchgate.netub.edu The this compound structure, in particular, offers a versatile template for the design and synthesis of novel therapeutic agents. Researchers leverage this scaffold to investigate structure-activity relationships (SAR) and elucidate the molecular mechanisms of action of new chemical entities. nih.govnih.gov

Scaffold Design for Targeted Compound Development

The this compound scaffold is a valuable starting point for developing targeted therapies due to its adaptability for chemical modification. openmedicinalchemistryjournal.comnih.govbohrium.com The pyrrole ring and the aminobenzyl group provide multiple sites for functionalization, allowing chemists to systematically alter the molecule's properties to enhance its affinity and selectivity for specific biological targets. openmedicinalchemistryjournal.comnih.gov This targeted approach is crucial in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. nih.gov

The development of pyrrole-based compounds often involves a fragment-based molecular hybridization approach. mdpi.com This strategy combines different pharmacophoric elements to create novel molecules with desired biological activities. For instance, the pyrrole core can be linked to other heterocyclic systems or functional groups known to interact with specific enzymes or receptors. openmedicinalchemistryjournal.comnih.gov This modular approach facilitates the exploration of chemical space and the optimization of lead compounds.

A significant area of research is the development of pyrrole derivatives as inhibitors of various enzymes. For example, derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been studied as broad-spectrum metallo-β-lactamase (MBL) inhibitors. nih.gov SAR studies on these compounds revealed that the 3-carbonitrile group, the 4,5-diphenyl substituents, and the N-benzyl side chain are critical for their inhibitory potency against different MBL subclasses. nih.gov

Table 1: SAR Insights for Pyrrole-Based MBL Inhibitors nih.gov

| Structural Feature | Importance for Activity | Notes |

|---|---|---|

| 3-Carbonitrile group | Important | Crucial for inhibitory potency. |

| 4,5-Diphenyl substituents | Important | Contribute to binding affinity. |

| N-Benzyl side chain | Important | Influences interaction with the enzyme's active site. |

| N-Acylamide derivatives | Potent IMP-1 inhibitors | Less effective against CphA and AIM-1. |

This table summarizes the structure-activity relationship findings for a series of pyrrole derivatives as metallo-β-lactamase inhibitors.

Elucidation of Molecular Mechanisms of Action in Biological Systems

Understanding how a drug molecule interacts with its biological target at a molecular level is fundamental to rational drug design. The this compound framework allows for the synthesis of probes and analogs that can be used to elucidate these molecular mechanisms. By observing how systematic changes to the chemical structure affect biological activity, researchers can infer the key interactions responsible for the compound's therapeutic effect.

For example, in the context of anticancer research, pyrrole derivatives have been designed to target various cellular components, including microtubule polymerization, tyrosine kinases, and histone deacetylases. researchgate.net The molecular interactions of these compounds with their targets are studied to understand the basis of their cytotoxic effects. These investigations often reveal specific hydrogen bonds, hydrophobic interactions, or coordination with metal ions that are critical for activity. rsc.org

In the development of dual inhibitors, such as those targeting both tubulin and aromatase, the pyrrole ring can play a crucial role in binding. rsc.org For instance, in a series of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives, molecular docking studies predicted that the pyrrole ring could engage in heme chelation, a key interaction for aromatase inhibition. rsc.org

In Silico Approaches to Structure-Activity Relationships

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to predict the biological activity of new compounds and to understand their SAR. mdpi.comuomustansiriyah.edu.iqnih.govnih.gov These in silico approaches are particularly valuable for prioritizing synthetic targets and for refining the design of more potent and selective molecules.

Molecular docking simulations can predict the binding mode of a ligand within the active site of a protein, providing insights into the specific interactions that stabilize the ligand-protein complex. uomustansiriyah.edu.iqnih.govnih.gov For example, docking studies of pyrrole derivatives as monoamine oxidase (MAO) inhibitors have shown how these compounds fit into the enzyme's active site, explaining their inhibitory mechanism. nih.gov Similarly, in the design of pyrrole-indole hybrids as anticancer agents, molecular docking predicted that these compounds inhibit the colchicine (B1669291) binding site of tubulin primarily through hydrophobic interactions. rsc.org

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs. The development of QSAR models for pyrrole-based compounds has aided in the design of derivatives with enhanced activities, such as improved dual inhibition of MAO-B and acetylcholinesterase (AChE). mdpi.com

Table 2: In Silico Tools in Pyrrole Derivative Research

| In Silico Method | Application | Example |

|---|---|---|

| Molecular Docking | Predicting binding modes and interactions. uomustansiriyah.edu.iqnih.govnih.gov | Predicting the interaction of pyrrole derivatives with the active sites of MAO-B and AChE. mdpi.comresearchgate.net |

| QSAR | Predicting biological activity based on chemical structure. | Developing models to predict the dual inhibitory capacity of pyrrole-based compounds. mdpi.com |

This table highlights the application of various in silico methods in the research and development of pyrrole derivatives.

Functional Materials Research Based on Pyrrole Architectures

The unique electronic and chemical properties of the pyrrole ring make it a valuable building block for the synthesis of functional materials. berhamporegirlscollege.ac.in The this compound structure, with its reactive amine and pyrrole moieties, is particularly well-suited for the creation of polymers and sensors.

Precursors for Polymeric and Oligomeric Materials

Pyrrole and its derivatives are well-known precursors for conducting polymers. psu.eduresearchgate.net The electropolymerization of pyrrole monomers on a conducting substrate leads to the formation of adherent, functionalized films. psu.edu The properties of these polymers can be tailored by the choice of substituents on the pyrrole ring.

The aminobenzyl group in this compound provides a handle for further chemical reactions, allowing for the incorporation of this unit into larger polymeric structures. For instance, the amine group can be reacted with other monomers to form copolymers with specific functionalities. nih.gov This approach allows for the creation of materials with tailored electronic, optical, or mechanical properties. The synthesis of polymers based on thieno[3,2-b]pyrrole derivatives has also been explored, leading to materials with interesting electrochemical properties. rsc.org

Applications in Chemical Sensor Development

The development of chemical sensors for the detection of various analytes is a critical area of research. ejcmpr.com Polypyrrole-based materials are attractive for sensor applications due to their high conductivity, environmental stability, and ease of functionalization. researchgate.net

Molecularly imprinted polymers (MIPs) based on polypyrrole have been developed for the selective detection of various molecules. researchgate.net In this technique, a polymer network is formed around a template molecule. Subsequent removal of the template leaves behind a cavity that is complementary in shape and functionality to the analyte, enabling highly selective recognition. The electropolymerization of pyrrole in the presence of a target analyte is a common method for preparing MIP-based sensors. researchgate.net The this compound monomer, with its potential for specific interactions through its amine group, could be a valuable component in the design of such sensors.

Contributions to Luminescence and Photophysical Chemistry

The unique electronic structure of the pyrrole ring, coupled with the electron-donating nature of the aminobenzyl group, positions this compound and its derivatives as compounds of significant interest in the field of luminescence and photophysical chemistry. While specific photophysical data for this compound is not extensively documented in publicly available literature, the properties of closely related aminophenyl-substituted pyrroles and other derivatives provide a strong basis for understanding their potential contributions. These contributions primarily revolve around their use as fluorophores, where the interplay between the pyrrole core and the aminobenzyl substituent governs their absorption and emission characteristics.

Detailed Research Findings

Research into analogous compounds, such as aminophenyl-substituted pyrroles, reveals that the linkage of an amino-functionalized phenyl ring to a pyrrole core creates a donor-acceptor (D-π-A) system that is often fluorescent. The pyrrole can act as a π-bridge and part of the acceptor unit, while the amino group serves as an electron donor. The specific photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift, are highly sensitive to the substitution pattern on both the pyrrole and the phenyl rings, as well as the nature of the solvent.

For instance, studies on 1-(2-aminophenyl)pyrrole show a distinct fluorescence profile. researchgate.net The fluorescence emission of such compounds can be influenced by processes like intramolecular charge transfer (ICT), where upon excitation, an electron moves from the donor (amino group) to the acceptor part of the molecule. This ICT character often leads to solvatochromism, where the emission wavelength shifts with the polarity of the solvent. In polar solvents, the ICT state is stabilized, typically resulting in a red-shifted (longer wavelength) emission compared to nonpolar solvents.

Derivatives of this compound can be designed to enhance specific photophysical properties. For example, the introduction of electron-withdrawing or electron-donating groups on the pyrrole or the phenyl ring can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby fine-tuning the color and efficiency of the fluorescence.

Furthermore, the amino group offers a site for further chemical modification, allowing for the development of fluorescent probes. By attaching specific recognition moieties to the amino group, derivatives of this compound could be engineered to act as sensors for metal ions or other analytes, where the binding event would trigger a change in the fluorescence signal (e.g., "turn-on" or "turn-off" fluorescence).

The investigation of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles has shown that the position of electron-donating substituents, such as a diethylaminophenyl group, significantly impacts the photophysical properties. rsc.org A derivative with a donor-π-acceptor structure exhibited solvatochromic fluorescence, with emission shifting from 393 nm in n-hexane to 446 nm in acetonitrile. rsc.org In contrast, a different isomer showed dual fluorescence in certain solvents and a large Stokes shift in polar solvents, reaching up to 230 nm in acetonitrile. rsc.org

The following tables summarize photophysical data for representative pyrrole derivatives, illustrating the range of properties that can be expected from this class of compounds.

Table 1: Photophysical Data of Representative Pyrrole Derivatives

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) | Solvent |

|---|---|---|---|---|---|

| 5-(p-diethylaminophenyl) substituted 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) | 346 | 393 | 47 | Not Reported | n-Hexane |

| 5-(p-diethylaminophenyl) substituted 1,4-dihydropyrrolo[3,2-b]pyrrole | Not Reported | 446 | Not Reported | Not Reported | Acetonitrile |

| 6-(p-diethylaminophenyl) substituted 1,4-dihydropyrrolo[3,2-b]pyrrole | 308 | 406 | 98 | Not Reported | n-Hexane |

| 6-(p-diethylaminophenyl) substituted 1,4-dihydropyrrolo[3,2-b]pyrrole | Not Reported | 538 | >230 | Not Reported | Acetonitrile |

| 5-substituted derivative 1,4-dihydropyrrolo[3,2-b]pyrrole (Solid State) | Not Reported | 439 | Not Reported | 0.04 | Solid State |

Data sourced from a study on unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(3'-Aminobenzyl)pyrrole in laboratory settings?

- Methodological Answer : Follow guidelines for handling pyrrole derivatives, including use of personal protective equipment (PPE), fume hoods, and proper waste disposal. MedChemExpress emphasizes that such compounds should only be handled by qualified personnel in authorized facilities due to potential hazards . For thermal stability, avoid conditions that may induce decomposition (e.g., high temperatures, as noted for similar pyrrole derivatives in thermal studies) .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

- Methodological Answer : Established routes include:

- Mannich reactions : Utilize amine reagents and ketones to introduce the aminobenzyl group (see protocols for methoxycarbonylpyrrole synthesis in ).

- Cross-coupling strategies : Palladium-catalyzed coupling of pyrrole precursors with benzylamine derivatives, as demonstrated in pyrroloquinoxaline syntheses .

- Multi-step pathways : Optimize reaction conditions (e.g., solvent, temperature) based on analogous pyrrole derivatives to improve yield and purity .

Q. How can spectroscopic techniques and X-ray crystallography confirm the structural integrity of this compound derivatives?

- Methodological Answer :

- NMR : Analyze and spectra to verify substituent positions (e.g., benzyl group integration and splitting patterns) .

- IR : Confirm functional groups (e.g., NH stretches in the 3300–3500 cm range) .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry, as shown for dibenzyl pyrrole carboxylates .

Advanced Research Questions

Q. How can researchers address discrepancies in synthetic yields of this compound derivatives across methodologies?

- Methodological Answer :

- Parameter optimization : Compare catalytic systems (e.g., nano-copper catalysts in vs. traditional Pd catalysts) and reaction temperatures.

- Byproduct analysis : Use LC-MS or TLC to identify side products (e.g., decomposition intermediates from thermal instability) .

- Replicate conditions : Validate reproducibility using protocols from peer-reviewed syntheses (e.g., vs. 14).

Q. What strategies enhance the thermodynamic stability of this compound under varying experimental conditions?

- Methodological Answer :

- Substituent modification : Introduce electron-withdrawing groups to stabilize the pyrrole ring, as seen in NIST studies on pyrrole derivatives .

- Storage conditions : Store under inert atmospheres (N) at low temperatures to prevent oxidation or decomposition .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer :

- QSAR models : Correlate structural descriptors (e.g., logP, H-bond donors) with cytotoxicity data from spiro-pyrroloquinoxaline analogs .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock, guided by pyrrolopyrimidine studies .

Q. What experimental approaches evaluate structure-activity relationships (SAR) of this compound analogs in drug discovery?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.